molecular formula C12H6Cl4O B12666753 2,3,3',4'-Tetrachlorodiphenyl ether CAS No. 162853-27-2

2,3,3',4'-Tetrachlorodiphenyl ether

Cat. No.: B12666753
CAS No.: 162853-27-2
M. Wt: 308.0 g/mol
InChI Key: JVFGXWCLGNACOG-UHFFFAOYSA-N
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Description

2,3,3’,4’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . This compound is part of a broader class of chlorinated aromatic ethers, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,3,3’,4’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve selective chlorination at the desired positions on the diphenyl ether molecule .

Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2,3,3’,4’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

2,3,3’,4’-Tetrachlorodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3’,4’-Tetrachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. This disruption can result in oxidative stress, inflammation, and other cellular responses . The specific molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

2,3,3’,4’-Tetrachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:

  • 2,3,3’,4,4’-Pentachlorodiphenyl ether
  • 2,3,4,4’,5-Pentachlorodiphenyl ether
  • 2,3,4,4’,5,5’-Hexachlorodiphenyl ether

These compounds share similar chemical structures but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in 2,3,3’,4’-Tetrachlorodiphenyl ether gives it distinct chemical and physical properties, influencing its reactivity, toxicity, and environmental behavior .

Properties

CAS No.

162853-27-2

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2-dichloro-3-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-8-5-4-7(6-10(8)15)17-11-3-1-2-9(14)12(11)16/h1-6H

InChI Key

JVFGXWCLGNACOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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